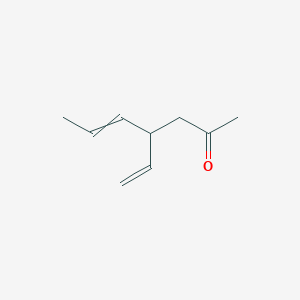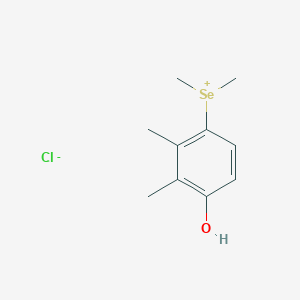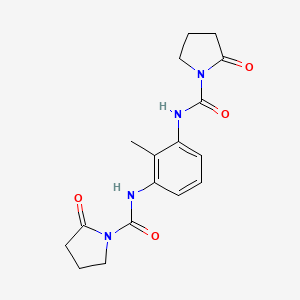
N,N'-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two oxopyrrolidine-1-carboxamide groups attached to a 2-methyl-1,3-phenylene core. It is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) typically involves the reaction of 2-methyl-1,3-phenylenediamine with oxopyrrolidine-1-carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated purification systems further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty polymers and materials.
Wirkmechanismus
The mechanism of action of N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the binding affinity of the compound. The pathways involved in these interactions are often studied using computational modeling and biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(1,3-Phenylene)dimaleimide
- 1,1’-(1,3-Phenylene)bis[1H-pyrrole-2,5-dione]
- Oxirane, 2,2’-[1,3-phenylenebis(oxymethylene)]bis-
Uniqueness
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
66161-19-1 |
|---|---|
Molekularformel |
C17H20N4O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-[2-methyl-3-[(2-oxopyrrolidine-1-carbonyl)amino]phenyl]-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C17H20N4O4/c1-11-12(18-16(24)20-9-3-7-14(20)22)5-2-6-13(11)19-17(25)21-10-4-8-15(21)23/h2,5-6H,3-4,7-10H2,1H3,(H,18,24)(H,19,25) |
InChI-Schlüssel |
RTTOKTPWWVDIMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1NC(=O)N2CCCC2=O)NC(=O)N3CCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





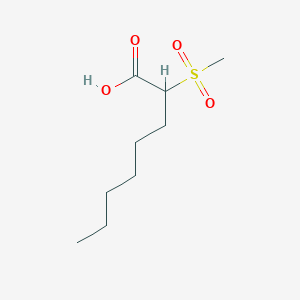
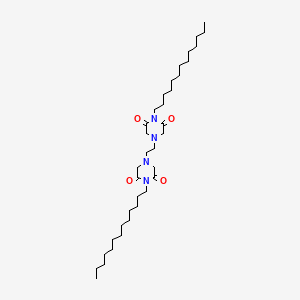
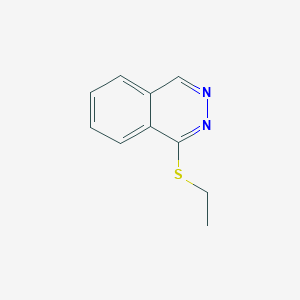
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
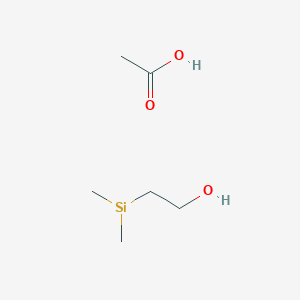
![2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14479488.png)

![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)
